molecular formula C24H29N3O2S B2437016 2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 877657-87-9

2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No. B2437016
CAS RN: 877657-87-9
M. Wt: 423.58
InChI Key: OZABISNJASPLLX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an indole group, a thioether group, an amide group, and a secondary amine group. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole is a common structure in many natural products and pharmaceuticals . The thioether group consists of a sulfur atom connected to two carbon atoms, which is known for its role in biological systems and synthetic chemistry . The amide group (CONR2) is a key structure in proteins and is known for its resonance stability. The secondary amine group could potentially participate in various reactions such as alkylation, acylation, and more .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the indole group could be synthesized via a Fischer indole synthesis or a Bartoli indole synthesis . The thioether group could be introduced via a nucleophilic substitution reaction with a suitable alkyl halide . The amide group could be formed via a reaction with a carboxylic acid or acyl chloride . The secondary amine could be introduced via reductive amination or alkylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to elucidate the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the indole group could undergo electrophilic aromatic substitution. The thioether group could be oxidized to a sulfoxide or sulfone. The amide group could participate in hydrolysis, amidation, or reduction reactions. The secondary amine could undergo reactions such as alkylation, acylation, or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific functional groups present. For instance, the presence of an amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .

Scientific Research Applications

Wang, Y.-N., Min, L.-J., Han, L., Liu, X.-H., & Sun, G.-X. (2023). Hydrogen bonded dimers in the crystal structure of 2-chloro-N-((3,5-dimethylphenyl)carbamoyl)-nicotinamide. Zeitschrift für Kristallographie - New Crystal Structures, 238(1), 1–5. DOI: 10.1515/ncrs-2022-0528

Subramaniam, S., Perumal, P. T., & Rajasekaran, R. (2020). Synthesis and therapeutic potential of imidazole containing compounds: A brief review. BMC Chemistry, 14(1), 1–9. DOI: 10.1186/s13065-020-00730-1

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if the compound is intended to be a pharmaceutical, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and functional groups. For instance, some thioethers are known to be toxic, and some amides can be irritants .

Future Directions

The future directions for this compound could involve further modifications to its structure to enhance its properties or reduce its toxicity. Additionally, it could be studied for potential applications in various fields such as pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S/c1-5-26(6-2)24(29)15-27-14-22(19-11-7-8-13-21(19)27)30-16-23(28)25-20-12-9-10-17(3)18(20)4/h7-14H,5-6,15-16H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZABISNJASPLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide

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